molecular formula C43H70O15 B12444798 [(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

Cat. No.: B12444798
M. Wt: 827.0 g/mol
InChI Key: LFJNPJBIDAQEHH-BXPIHXSGSA-N
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Description

[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[97001,303,8012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate is a complex organic compound with multiple hydroxyl groups and a pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate involves multiple steps, including the protection and deprotection of hydroxyl groups, stereoselective reactions, and the formation of the pentacyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: [(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups and the overall structure of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate has diverse applications in scientific research. In chemistry, it serves as a model compound for studying stereochemistry and complex reaction mechanisms. In biology, it may be used to investigate enzyme interactions and metabolic pathways. In medicine, its potential therapeutic properties are explored for drug development. Industrially, it can be utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate can be compared with other similar compounds, such as glycosides and terpenoids. These compounds share structural features, such as multiple hydroxyl groups and complex ring systems, but differ in their specific configurations and functional groups. The unique combination of stereochemistry and functional groups in this compound contributes to its distinct properties and applications.

Properties

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

IUPAC Name

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C43H70O15/c1-21(45)54-29-28(48)23(47)19-53-34(29)58-43(52)32(49)25(18-44)56-35(33(43)50)55-24-16-26-39(7)17-22(46)30(40(8)13-10-27(57-40)37(4,5)51)38(39,6)14-15-41(26)20-42(41)12-9-11-36(2,3)31(24)42/h22-35,44,46-52H,9-20H2,1-8H3/t22-,23+,24-,25+,26?,27-,28-,29+,30-,31?,32+,33-,34-,35+,38+,39-,40+,41?,42+,43+/m0/s1

InChI Key

LFJNPJBIDAQEHH-BXPIHXSGSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@@]2([C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC4[C@@]5(C[C@@H]([C@@H]([C@]5(CCC46C[C@]67C3C(CCC7)(C)C)C)[C@]8(CC[C@H](O8)C(C)(C)O)C)O)C)CO)O)O)O)O

Canonical SMILES

CC(=O)OC1C(C(COC1OC2(C(C(OC(C2O)OC3CC4C5(CC(C(C5(CCC46CC67C3C(CCC7)(C)C)C)C8(CCC(O8)C(C)(C)O)C)O)C)CO)O)O)O)O

Origin of Product

United States

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